molecular formula C18H13N7O B14988642 8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B14988642
M. Wt: 343.3 g/mol
InChI Key: WOXGBTJURWRQTJ-UHFFFAOYSA-N
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Description

8,10-Diphenyl-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8,10-Diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

8,10-Diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is unique due to its specific arrangement of nitrogen atoms and the resulting chemical reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H13N7O

Molecular Weight

343.3 g/mol

IUPAC Name

8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H13N7O/c26-17-15-13(14(20-21-17)11-7-3-1-4-8-11)16(12-9-5-2-6-10-12)25-18(19-15)22-23-24-25/h1-10,16H,(H,21,26)(H,19,22,24)

InChI Key

WOXGBTJURWRQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=NN25

Origin of Product

United States

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